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An In-Depth Technical Guide on the Theoretical Properties of Scandium Carbide (ScC)

Introduction
Scandium carbide (ScC) is a transition metal carbide that has garnered significant interest

within the materials science community. It exhibits a unique combination of properties

characteristic of metals and ceramics, including high thermal and electrical conductivity, heat

resistance, and notable mechanical strength.[1][2] Theoretical studies, primarily employing first-

principles calculations based on density functional theory (DFT), have been instrumental in

predicting and understanding the fundamental properties of ScC in both its bulk and diatomic

forms. This guide provides a comprehensive overview of the theoretically determined structural,

mechanical, and electronic properties of ScC, intended for researchers and scientists in

materials development and related fields.

Computational Methodologies
The theoretical data presented herein are predominantly derived from ab initio quantum

mechanical calculations. These methods solve for the electronic structure of a material from

first principles, without reliance on empirical data.

Bulk Properties: For bulk crystalline ScC, calculations are often performed using the Full-

Potential Linearized-Augmented Plane Wave (FP-LAPW) method or the Vienna Ab initio

Simulation Package (VASP).[2][3] These are implementations of Density Functional Theory

(DFT). The Generalized Gradient Approximation (GGA) is a common functional used to

describe the exchange-correlation energy, which accounts for the quantum mechanical

effects of electrons.[2][3]
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Diatomic Properties: The properties of the diatomic ScC molecule are investigated using

high-level ab initio multireference methods, such as the Complete Active Space Self-

Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI).[4]

These methods are necessary to accurately describe the complex electronic structure of

transition metal-containing molecules.[4]

Below is a workflow diagram illustrating the typical computational process for determining the

theoretical properties of a solid-state material like ScC.
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Caption: Computational workflow for determining material properties via DFT.

General and Structural Properties
Theoretical calculations have explored several potential crystal structures for ScC, including

rocksalt (NaCl), CsCl, NiAs, Zincblende (ZB), and Wurtzite (WZ).[3] The ground state, or the

most stable phase at ambient pressure, is determined to be the rocksalt (NaCl) structure.[3][5]

This contradicts some database entries which list a hexagonal structure.[1] The NaCl and NiAs

phases are found to be both mechanically and dynamically stable, whereas the ZB and CsCl

phases are predicted to be unstable.[3][5]

Table 1: General Properties of ScC
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Property Value Reference

Compound Formula ScC [1]

Molecular Weight 56.97 g/mol [1]

Appearance Dark gray to black powder [1]

Calculated Density 3.54 g/cm³ [1]

Table 2: Calculated Structural Properties of ScC Phases

Structure
Lattice Constant
(a₀ in Å)

Bulk Modulus (B in
GPa)

Pressure Derivative
of Bulk Modulus
(B')

NaCl 4.67 158.0 4.19

CsCl 2.87 179.8 4.03

NiAs a=3.35, c=6.32 163.7 3.82

Zincblende 5.28 137.4 4.09

Data sourced from

first-principles

calculations using the

FP-LAPW method

with GGA.[3]

Under high pressure, ScC is predicted to undergo structural phase transitions. The transition

from the rocksalt (NaCl) structure to the CsCl structure is calculated to occur at a pressure of

111.0 GPa.[3][5] Another predicted transition is from the NiAs to the CsCl structure at 27.15

GPa.[3][5]

Mechanical Properties
The mechanical resilience of ScC has been thoroughly investigated theoretically. The elastic

constants (Cᵢⱼ) are fundamental quantities that describe a material's response to stress and its
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overall stability. From these constants, other mechanical properties such as Young's modulus,

shear modulus, and Poisson's ratio can be derived.[3]

Table 3: Calculated Elastic Constants of ScC (in GPa)
Structure C₁₁ C₁₂ C₄₄ C₁₃ C₃₃

NaCl 262.3 105.8 83.2 - -

CsCl 170.8 184.3 -21.4 - -

NiAs 344.9 74.8 - 53.6 363.3

Zincblende 133.1 139.5 114.7 - -

Data sourced

from first-

principles

calculations.

[3]

The stability criteria for a cubic crystal are C₁₁ > 0, C₄₄ > 0, C₁₁+2C₁₂ > 0, and C₁₁ > C₁₂. Based

on these criteria, the calculated negative C₄₄ for the CsCl structure and C₁₂ being larger than

C₁₁ for the ZB structure indicate their mechanical instability.[3]

Table 4: Calculated Mechanical Properties of Stable ScC
Phases
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Property NaCl Phase NiAs Phase

Young's Modulus (Y in GPa) 221.7 201.2

Shear Modulus (S in GPa) 88.0 79.1

Poisson's Ratio (ν) 0.26 0.27

Anisotropic Ratio (A) 0.53 0.045

Compressibility (β in 10⁻³

GPa⁻¹)
6.33 6.11

Data sourced from first-

principles calculations.[3]

The results indicate that the NaCl phase is the most stable and exhibits robust mechanical

properties. Notably, the addition of approximately 20% scandium carbide to titanium carbide

has been reported to double the hardness of the resulting mixed carbide to about 50 GPa, a

value approaching that of diamond.[6]

Electronic Properties
Theoretical studies of the electronic band structure and density of states (DOS) reveal that all

considered phases of ScC (NaCl, CsCl, NiAs, ZB, WZ) exhibit a metallic character.[3][5] This

metallic nature arises from the presence of electronic states at the Fermi level, allowing for the

movement of electrons and thus electrical conductivity. This property, combined with its

ceramic-like hardness and high melting point, places ScC in the class of materials known as

transition metal carbides (TMCs), which share properties of metals, ionic solids, and covalent

solids.[2]

Properties of Diatomic ScC
In addition to its bulk form, the diatomic ScC molecule has been studied using high-level

quantum chemistry methods. These calculations provide fundamental insights into the nature of

the scandium-carbon bond.
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Table 5: Calculated Properties of the Diatomic ScC
Molecule

Property Ground State (²Π) Value Method

Bond Length (Rₑ) 1.988 Å MRCI

Dissociation Energy (Dₑ) 65.5 kcal/mol MRCI(+Q)

Dipole Moment (µ) 3.267 D MRCI

Harmonic Frequency (ωₑ) 711 cm⁻¹ MRCI

Data sourced from ab initio

multireference calculations.[4]

The ground state of the ScC molecule is determined to be of ²Π symmetry.[4] The calculations

also identified eight other excited electronic states within an energy range of about 1 eV above

the ground state, with the first excited state (⁴Π) being just 1.2 kcal/mol higher in energy.[4]

Conclusion
Theoretical investigations based on first-principles methods have provided a detailed and

predictive understanding of the properties of scandium carbide. The ground state is confirmed

to be the mechanically and dynamically stable rocksalt (NaCl) structure, which exhibits metallic

character and robust mechanical properties. Under extreme pressure, it is predicted to

transition to a CsCl phase. Studies on the diatomic ScC molecule have elucidated the

fundamental bonding characteristics. This body of theoretical work establishes a solid

foundation for the experimental exploration and application of ScC in areas requiring materials

with a unique combination of metallic and ceramic-like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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